![molecular formula C23H17NO6 B14955539 2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B14955539.png)
2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
The synthesis of 2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of a suitable phenol with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the nitrobenzyl group: This step involves the alkylation of the chromen-4-one core with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Phenoxy group addition:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The phenoxy and nitrobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, various solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA. The nitrobenzyl and phenoxy groups can enhance the compound’s ability to bind to these targets, leading to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
2-methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one can be compared with other chromen-4-one derivatives, such as:
4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one: Similar structure but lacks the phenoxy group.
8-methyl-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one: Contains a phenyl group instead of a phenoxy group.
6-chloro-7-[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one: Contains a chloro group instead of a methyl group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of the phenoxy group in this compound may confer unique properties, such as enhanced binding affinity to biological targets and improved solubility.
Biological Activity
2-Methyl-7-[(4-nitrobenzyl)oxy]-3-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone class, characterized by its fused benzopyran structure. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential anti-cancer and antibacterial properties.
Chemical Structure and Properties
The molecular formula of this compound is C23H17NO6, with a molecular weight of approximately 403.39 g/mol. The presence of nitro and phenoxy groups enhances its reactivity and interaction with biological targets.
Anti-Cancer Activity
Research indicates that this compound exhibits significant anti-cancer activity. It has been shown to interfere with cell signaling pathways that are crucial for cancer cell survival and proliferation. Notably, studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MCF7 breast cancer cells, with an IC50 value of approximately 25.72 ± 3.95 μM .
Table 1: Summary of Anti-Cancer Activity
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF7 | 25.72 ± 3.95 | Induces apoptosis |
U87 | Varies | Inhibits cell growth |
A549 | Varies | Alters signaling pathways |
Antibacterial Activity
In addition to its anti-cancer properties, this compound has also been investigated for its antibacterial effects. Preliminary studies suggest that it may exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The nitro group substitution is believed to enhance its reactivity, potentially increasing its efficacy against bacterial strains .
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors involved in critical cellular processes. Interaction studies have indicated that it may inhibit certain kinases associated with cancer progression, providing a pathway for further drug development.
Case Studies
- MCF7 Cell Line Study : A study conducted on the MCF7 cell line showed that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis, suggesting its potential as a therapeutic agent in breast cancer treatment .
- Antibacterial Efficacy : Another investigation assessed the antibacterial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at varying concentrations, supporting its potential use as an antibacterial agent .
Properties
Molecular Formula |
C23H17NO6 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-methyl-7-[(4-nitrophenyl)methoxy]-3-phenoxychromen-4-one |
InChI |
InChI=1S/C23H17NO6/c1-15-23(30-18-5-3-2-4-6-18)22(25)20-12-11-19(13-21(20)29-15)28-14-16-7-9-17(10-8-16)24(26)27/h2-13H,14H2,1H3 |
InChI Key |
NYPCVDPBWPQBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.